4-[(2-methyl-4-pyridinyl)oxy]aniline
Overview
Description
4-[(2-methyl-4-pyridinyl)oxy]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyridinyloxy group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-4-pyridinyl)oxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-pyridinyloxy halide with aniline under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-4-pyridinyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(2-methyl-4-pyridinyl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-methyl-4-pyridinyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitroaniline
- 4-Methyl-2-aminopyridine
- 4-Methyl-2-hydroxyaniline
Uniqueness
4-[(2-methyl-4-pyridinyl)oxy]aniline is unique due to the presence of both aniline and pyridinyloxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(2-methylpyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,13H2,1H3 |
InChI Key |
FUTUMJDCMILZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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